REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:11][Si](C)(C)[N-][Si](C)(C)C.[Na+].CI>C1COCC1>[CH3:10][C:9]1[C:2]([NH:1][CH3:11])=[N:3][CH:4]=[C:5]([CH:8]=1)[C:6]#[N:7] |f:1.2|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C#N)C=C1C
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3 h at ambient temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Pouring
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Type
|
EXTRACTION
|
Details
|
ice/NH4Cl, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, and evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C#N)C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.225 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |